

Technical Guide: (3-Bromopyridin-2-yl)methanol-d2

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Compound of Interest

Compound Name: (3-Bromopyridin-2-yl)methanol-d2

Cat. No.: B12395377

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Bromopyridin-2-yl)methanol-d2**, a deuterated isotopologue of (3-Bromopyridin-2-yl)methanol. This document covers its molecular weight, synthesis, and analytical characterization, as well as potential applications in studying relevant biological signaling pathways.

Core Data: Molecular Weight

The incorporation of deuterium in place of hydrogen atoms alters the molecular weight of a compound without significantly changing its chemical properties. This makes deuterated compounds invaluable as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as tracers in metabolic studies.^{[1][2]} The molecular formula of (3-Bromopyridin-2-yl)methanol is C₆H₆BrNO.^[3] For the deuterated variant, **(3-Bromopyridin-2-yl)methanol-d2**, two hydrogen atoms are replaced by deuterium, resulting in the molecular formula C₆H₄D₂BrNO.

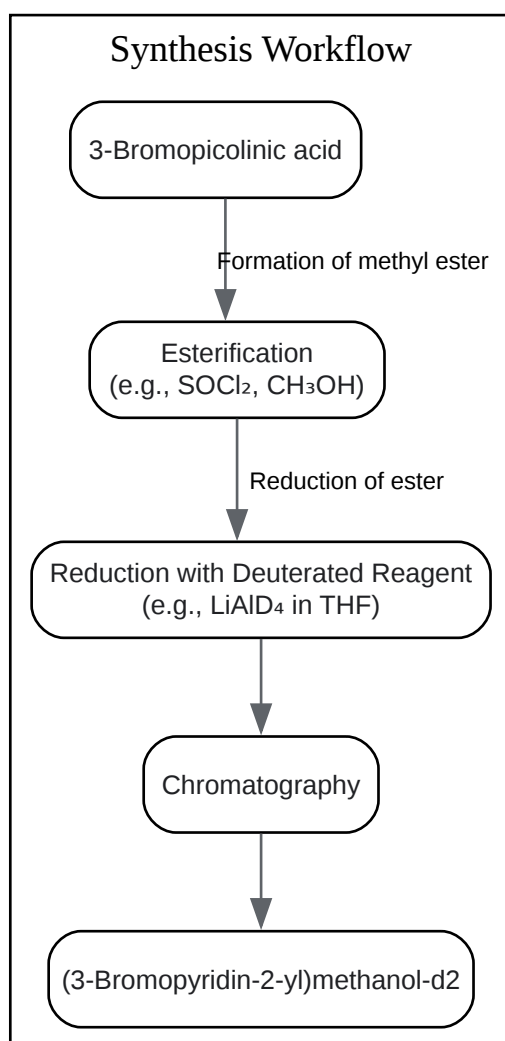
The calculated molecular weights are summarized in the table below.

Compound	Molecular Formula	Molar Mass (g/mol)
(3-Bromopyridin-2-yl)methanol	C ₆ H ₆ BrNO	188.02
(3-Bromopyridin-2-yl)methanol-d2	C ₆ H ₄ D ₂ BrNO	190.03

Experimental Protocols

Synthesis of (3-Bromopyridin-2-yl)methanol-d2

While a specific detailed protocol for the synthesis of (3-Bromopyridin-2-yl)methanol-d2 is not readily available in the literature, a common method for its preparation would involve the reduction of a suitable deuterated precursor. An illustrative workflow is provided below.



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A representative synthetic workflow for (3-Bromopyridin-2-yl)methanol-d2.

Protocol:

- **Esterification:** 3-Bromopicolinic acid is converted to its corresponding methyl ester. This can be achieved by reacting the acid with thionyl chloride to form the acid chloride, followed by the addition of methanol.
- **Reduction:** The methyl ester of 3-bromopicolinic acid is then reduced using a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD_4), in an anhydrous solvent like tetrahydrofuran (THF). This step introduces the two deuterium atoms onto the methanol moiety.
- **Work-up and Purification:** The reaction is carefully quenched, and the crude product is extracted. Purification is typically performed using column chromatography to yield the final **(3-Bromopyridin-2-yl)methanol-d2**.

Alternative synthetic strategies include the direct H-D exchange of (3-Bromopyridin-2-yl)methanol using a suitable catalyst and a deuterium source like D_2O .[\[4\]](#)[\[5\]](#)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and isotopic enrichment of deuterated compounds.

^1H NMR Protocol:

- **Sample Preparation:** Accurately weigh and dissolve a sample of **(3-Bromopyridin-2-yl)methanol-d2** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[\[6\]](#)
- **Data Acquisition:** Acquire the ^1H NMR spectrum. The spectrum is expected to show the signals for the aromatic protons of the pyridine ring. The signal corresponding to the methylene protons of the methanol group should be significantly diminished or absent, confirming successful deuteration.
- **Analysis:** The degree of deuteration can be estimated by comparing the integration of the residual methylene proton signal to the integration of the aromatic proton signals.

^2H NMR Protocol:

- **Sample Preparation:** Prepare a more concentrated solution of the compound in a non-deuterated solvent.
- **Data Acquisition:** Acquire the ^2H NMR spectrum. A signal corresponding to the deuterium atoms on the methanol group should be observed.^[7]
- **Analysis:** The chemical shift of the deuterium signal will be very similar to the corresponding proton signal in the ^1H NMR spectrum.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment.

MS Protocol:

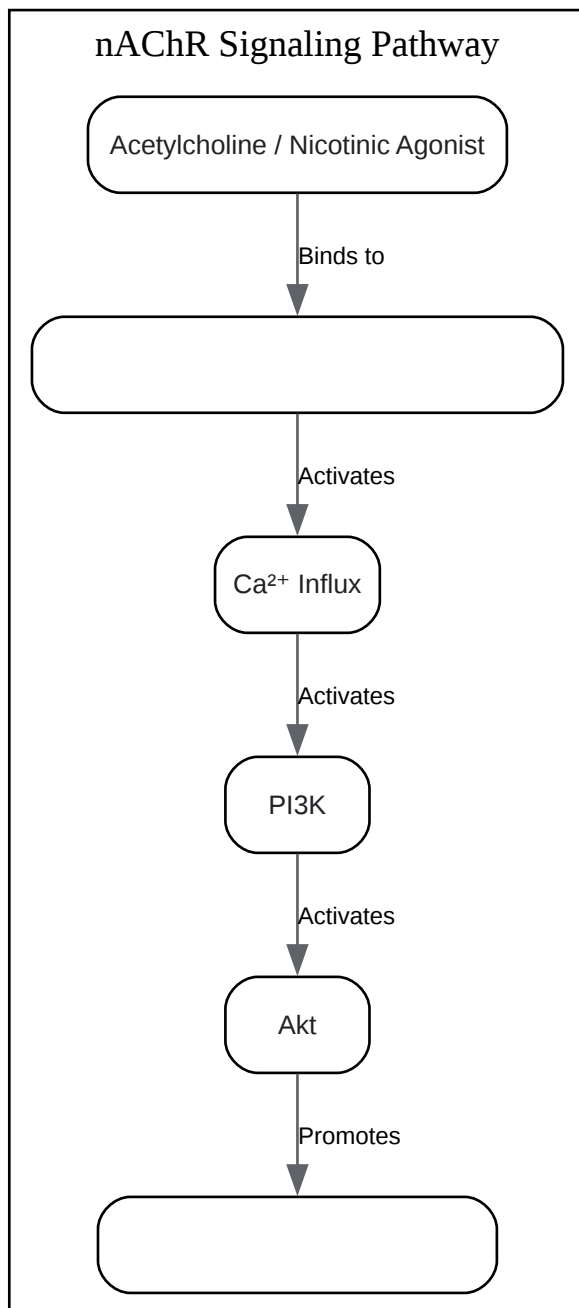
- **Sample Introduction:** Introduce the sample into the mass spectrometer, for example, via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Data Acquisition:** Obtain the mass spectrum of the compound.
- **Analysis:** The molecular ion peak in the mass spectrum of **(3-Bromopyridin-2-yl)methanol-d₂** should be observed at an m/z value that is two units higher than that of the non-deuterated compound, confirming the incorporation of two deuterium atoms. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment.^[8]
^[9]

Potential Biological Relevance and Signaling Pathways

Pyridinylmethanol derivatives have been investigated for their activity at various biological targets.^{[10][11]} Given the structural similarity of (3-Bromopyridin-2-yl)methanol to molecules known to interact with neurotransmitter receptors, potential signaling pathways of interest include the nicotinic acetylcholine receptor (nAChR) and GABA receptor pathways.^{[12][13][14]}

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The nAChRs are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[14][15] Activation of nAChRs, particularly the $\alpha 7$ and $\alpha 4\beta 2$ subtypes, can lead to the influx of Ca^{2+} , which in turn triggers downstream signaling cascades, such as the PI3K-Akt pathway, known to be involved in neuroprotection and cell survival.[12][16]



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A simplified diagram of the nAChR signaling pathway leading to neuroprotection.

(3-Bromopyridin-2-yl)methanol-d2, as a stable isotope-labeled analog, could be utilized in metabolic fate or pharmacokinetic studies of related compounds that modulate this pathway. The deuteration would allow for precise quantification and differentiation from endogenous molecules in complex biological matrices.

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